N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(4-BROMO-3-NITROPHENYL)-N-[2-(2,3-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE is a complex organic compound that features a combination of bromine, nitro, dichlorophenyl, and benzoxazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-BROMO-3-NITROPHENYL)-N-[2-(2,3-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE typically involves a multi-step process. The initial step often includes the nitration of 4-bromoaniline to introduce the nitro group. This is followed by the formation of the benzoxazole ring through a cyclization reaction involving 2,3-dichlorophenylamine and a suitable aldehyde. The final step involves the condensation of the intermediate products to form the desired imine compound under mild acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-BROMO-3-NITROPHENYL)-N-[2-(2,3-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.
Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Major Products Formed
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-1-(4-BROMO-3-NITROPHENYL)-N-[2-(2,3-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-1-(4-BROMO-3-NITROPHENYL)-N-[2-(2,3-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE involves its interaction with specific molecular targets. The nitro and bromine groups may facilitate binding to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The benzoxazole ring structure is known to interact with nucleic acids, potentially affecting gene expression or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloroaniline: Shares the dichlorophenyl group but lacks the benzoxazole and imine functionalities.
4-Bromo-3-nitroaniline: Contains the bromo and nitro groups but does not have the benzoxazole ring.
Benzoxazole derivatives: Compounds with similar benzoxazole structures but different substituents.
Uniqueness
(E)-1-(4-BROMO-3-NITROPHENYL)-N-[2-(2,3-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both electron-withdrawing and electron-donating groups allows for diverse chemical transformations and interactions with biological targets.
Properties
Molecular Formula |
C20H10BrCl2N3O3 |
---|---|
Molecular Weight |
491.1 g/mol |
IUPAC Name |
1-(4-bromo-3-nitrophenyl)-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]methanimine |
InChI |
InChI=1S/C20H10BrCl2N3O3/c21-14-6-4-11(8-17(14)26(27)28)10-24-12-5-7-18-16(9-12)25-20(29-18)13-2-1-3-15(22)19(13)23/h1-10H |
InChI Key |
AHTAVEJBZAACRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=NC3=C(O2)C=CC(=C3)N=CC4=CC(=C(C=C4)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.